molecular formula C63H91N17O18S2 B596669 Entero-Hylambatin CAS No. 198541-90-1

Entero-Hylambatin

Cat. No.: B596669
CAS No.: 198541-90-1
M. Wt: 1438.642
InChI Key: GQZDFGUFSNZUDZ-DNCDJHDYSA-N
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Description

Entero-Hylambatin is a tachykinin peptide, which is a type of neuropeptide. Tachykinins are known for their role in neurotransmission and are involved in various physiological processes. This compound has a molecular formula of C63H91N17O18S2 and a molecular weight of 1438.63 g/mol . It is a white powder that is soluble in water and is typically stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Entero-Hylambatin is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity. The final product is lyophilized to obtain a stable powder form suitable for storage and use .

Chemical Reactions Analysis

Types of Reactions

Entero-Hylambatin can undergo various chemical reactions, including:

    Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Entero-Hylambatin has a wide range of applications in scientific research:

Mechanism of Action

Entero-Hylambatin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding, this compound activates these receptors, leading to a cascade of intracellular events that result in the modulation of neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Hylambatin: Another tachykinin peptide with similar properties and functions.

    Substance P: A well-known tachykinin involved in pain perception and inflammatory responses.

    Neurokinin A and B: Tachykinins that play roles in smooth muscle contraction and other physiological functions.

Uniqueness of Entero-Hylambatin

This compound is unique due to its specific amino acid sequence and its distinct physiological effects. Unlike some other tachykinins, this compound has been shown to have specific effects on neurotransmission and may have potential therapeutic applications in neurological disorders .

Properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDFGUFSNZUDZ-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91N17O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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